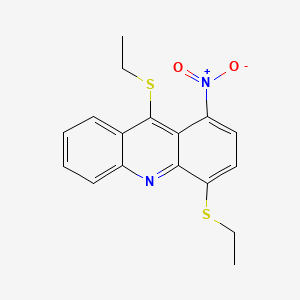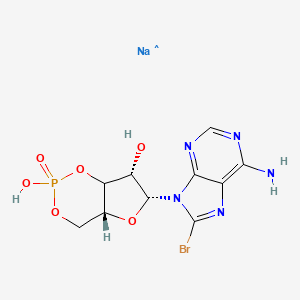
8-BR-Camp NA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a cell-permeable analog of cyclic adenosine monophosphate that is resistant to degradation by cyclic adenosine monophosphate phosphodiesterase . It is widely used as an activator of cyclic adenosine monophosphate-dependent protein kinase.
Preparation Methods
8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt can be synthesized through the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction involves the use of bromine in an aqueous solution, followed by purification processes such as crystallization or lyophilization to obtain the sodium salt form . Industrial production methods typically involve large-scale synthesis using similar bromination techniques, ensuring high purity and yield through advanced purification methods .
Chemical Reactions Analysis
8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in adenosine 3’,5’-cyclic monophosphate.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt involves the activation of cyclic adenosine monophosphate-dependent protein kinase. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular processes such as gene expression, metabolism, and cell proliferation . The compound also influences the activity of exchange proteins activated by cyclic adenosine monophosphate, further contributing to its biological effects .
Comparison with Similar Compounds
8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt is unique due to its resistance to degradation by cyclic adenosine monophosphate phosphodiesterase and its enhanced cell permeability. Similar compounds include:
8-Bromoguanosine 3’,5’-cyclic monophosphate: Another brominated cyclic nucleotide with similar properties but different biological targets.
8-Chloroadenosine 3’,5’-cyclic monophosphate: A chlorinated analog with distinct chemical and biological characteristics.
Dibutyryl cyclic adenosine monophosphate: A modified cyclic adenosine monophosphate analog with increased membrane permeability and stability.
These compounds share some functional similarities but differ in their specific applications and biological effects.
Properties
Molecular Formula |
C10H11BrN5NaO6P |
|---|---|
Molecular Weight |
431.09 g/mol |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/t3-,5+,6?,9-;/m1./s1 |
InChI Key |
MEMWVSQUTMAAGB-SVHUWJRNSA-N |
Isomeric SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



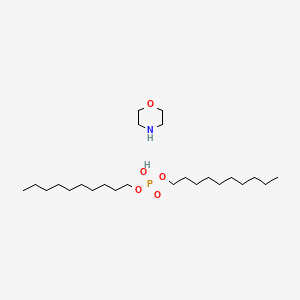

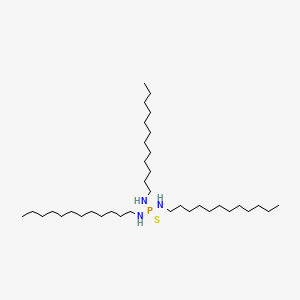


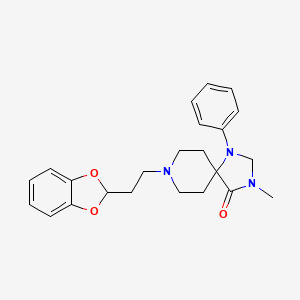
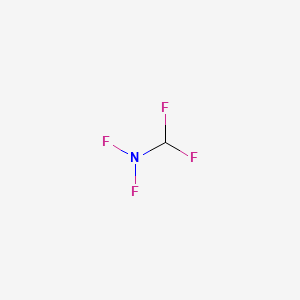
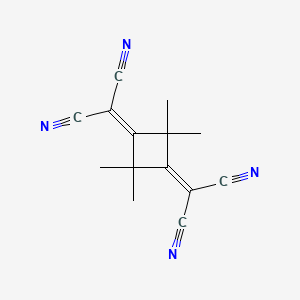
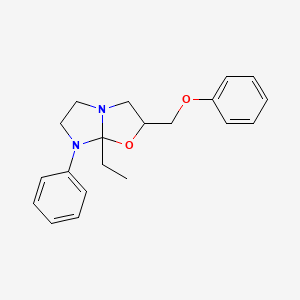

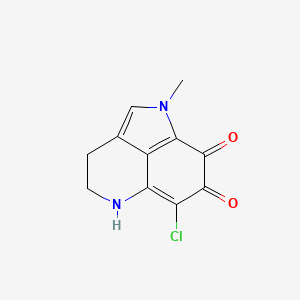
![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
